4-Deoxythreonic acid
Overview
Description
4-Deoxythreonic acid is a sugar acid derivative containing a saccharide unit that bears a carboxylic acid group. It has been detected in various foods, including anatidaes (Anatidae), chickens (Gallus gallus), and domestic pigs (Sus scrofa domestica) . This compound is a secondary metabolite, meaning it is not essential for basic metabolic processes but may play a role in defense or signaling .
Mechanism of Action
Target of Action
4-Deoxythreonic acid is a secondary metabolite . Secondary metabolites are metabolically or physiologically non-essential metabolites that may serve a role as defense or signaling molecules . .
Mode of Action
As a secondary metabolite, it may interact with various biological targets and induce changes in cellular function
Biochemical Pathways
As a secondary metabolite, it may be involved in various biochemical reactions and pathways
Pharmacokinetics
As a secondary metabolite, it is likely to be metabolized and excreted by the body . The impact of these properties on the bioavailability of this compound is currently unknown.
Result of Action
As a secondary metabolite, it may have various effects on cellular function
Biochemical Analysis
Biochemical Properties
4-Deoxythreonic acid is a secondary metabolite, which are metabolites that are not essential for survival but may serve roles in defense or signaling
Cellular Effects
It is known to exist in all living organisms, from bacteria to humans , suggesting it may have widespread effects on cellular function
Molecular Mechanism
It is known to interact with biomolecules as a secondary metabolite
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Deoxythreonic acid can be achieved through various chemical reactions. One common method involves the oxidation of 4-deoxy-D-erythrose using specific oxidizing agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium to facilitate the conversion.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are used to produce the compound. This method is advantageous due to its efficiency and sustainability, as it can be carried out using renewable resources.
Chemical Reactions Analysis
Types of Reactions
4-Deoxythreonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products Formed
Oxidation: Produces various carboxylic acid derivatives.
Reduction: Yields alcohol derivatives.
Substitution: Results in halogenated or acylated products.
Scientific Research Applications
4-Deoxythreonic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role as a secondary metabolite in various organisms.
Medicine: Investigated for its potential as a biomarker for certain diseases, such as gastric cancer.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Deoxyerythronic acid: Another sugar acid derivative with similar structural features.
4-Deoxytetronic acid: A stereoisomer of 4-Deoxythreonic acid with slight differences in molecular configuration.
Uniqueness
This compound is unique due to its specific structural configuration and the presence of a carboxylic acid group. This structural uniqueness allows it to participate in distinct chemical reactions and biological processes compared to its similar compounds.
Properties
IUPAC Name |
(2S,3R)-2,3-dihydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)/t2-,3+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUGYXZSURQALL-GBXIJSLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283459 | |
Record name | rel-(2R,3S)-2,3-Dihydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401283459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Deoxythreonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002453 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5057-93-2, 15851-58-8 | |
Record name | rel-(2R,3S)-2,3-Dihydroxybutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5057-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Deoxythreonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015851588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | rel-(2R,3S)-2,3-Dihydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401283459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,3R)-2,3-dihydroxybutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-DEOXYTHREONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q7QK2AE75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Deoxythreonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002453 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-deoxythreonic acid being identified in human urine?
A: The identification of this compound in human urine, particularly at low concentrations, holds significance for biomarker discovery and systems biology research. [, ] While its specific role in disease remains unclear, its presence in urine suggests it may offer insights into metabolic processes. []
Q2: How was this compound identified in urine?
A: Researchers utilized a combination of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to isolate and identify this compound within the complex mixture of metabolites present in human urine. [, ] This approach allowed for the separation of the compound from other metabolites with similar properties, followed by its structural elucidation using NMR.
Q3: What is the origin of this compound in the body?
A: Studies using stable isotope-labeled L-threonine in an animal model suggest that L-threonine is a precursor to this compound. [] This suggests a metabolic pathway involving L-threonine breakdown contributes to the presence of this compound in urine.
Q4: Are there any links between this compound and specific health conditions?
A: Research indicates that this compound levels in urine were found to be positively correlated with Body Mass Index (BMI). [] This finding suggests a potential association between this compound and metabolic health, although further research is needed to establish a definitive link.
Q5: What analytical techniques are crucial for studying this compound?
A: The effective study of this compound relies heavily on advanced analytical techniques. Gas chromatography coupled with mass spectrometry (GC/MS) is employed to quantify this compound and related compounds in urine samples. [] This method enables precise measurement of these metabolites, even at low concentrations. Moreover, the use of HPLC in conjunction with NMR spectroscopy is vital for identifying and structurally characterizing this compound. [, ] This combined approach provides a comprehensive understanding of the compound's presence and characteristics within biological samples.
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